



Application Notes and Protocols: YM155 (Sepantronium Bromide) in Neuroblastoma Cell Culture

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Compound of Interest		
Compound Name:	YM-1	
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Introduction

Neuroblastoma (NB) is an aggressive pediatric cancer of the sympathetic nervous system, with high-risk cases presenting a significant therapeutic challenge. A promising target in neuroblastoma is survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers and is associated with treatment resistance and poor prognosis. YM155 (Sepantronium Bromide) is a small molecule inhibitor of survivin that has demonstrated potent cytotoxic activity against neuroblastoma cell lines.[1][2][3][4] This document provides detailed application notes and protocols for the use of YM155 in neuroblastoma cell culture, based on published research findings.

Mechanism of Action

YM155 primarily functions by suppressing the expression of survivin (BIRC5), a key protein that inhibits apoptosis and regulates cell division.[1][3][5] By downregulating survivin at both the mRNA and protein levels, YM155 induces apoptosis and causes cell cycle arrest in neuroblastoma cells.[1][2][4][5] Additionally, YM155 treatment has been shown to enhance the expression of the tumor suppressor protein p53, suggesting a reactivation of tumor-suppressive signaling pathways.[1][2][5] Some studies also suggest that YM155 may induce DNA damage.[5] A novel mechanism of action has been proposed where YM155 promotes the



degradation of MYCN, a key oncogene in neuroblastoma, by inhibiting the deubiquitinase activity of USP7.[6]

Data Presentation YM155 IC50 Values in Neuroblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) of YM155 has been determined in a variety of neuroblastoma cell lines, demonstrating its potent anti-proliferative effects.

Cell Line	MYCN Status	IC50 (nM)	Reference
SH-SY5Y	Non-amplified	8 - 212	[1]
NGP	Amplified	8 - 212	[1]
IMR-32	Amplified	8 - 212	[7]
UKF-NB-3	Amplified	0.49 - 0.61	[5][8]
UKF-NB-6	Amplified	0.65	[8]
LAN-6	Non-amplified	248	[2]
NB-S-124	Amplified	77	[2]
SK-N-SH	Non-amplified	75	[2]
UKF-NB-3rCDDP1000	Amplified	5.32	[8]
UKF-NB-6rVCR10	Amplified	49.3	[5][8]
UKF-NB- 3rYM15520nM	Amplified	303	[5]

Effects of YM155 on Apoptosis and Cell Cycle

YM155 treatment leads to a significant induction of apoptosis and arrest of the cell cycle in neuroblastoma cells.



Cell Line	YM155 Concentration (μM)	Effect on Apoptosis	Effect on Cell Cycle	Reference
SH-SY5Y	5	~3.4-fold increase	2.0-fold reduction in S-phase, 1.6- fold increase in G0/G1	[7]
NGP	5	~7.0-fold increase	12.0-fold decrease in S- phase, 2.0-fold increase in G0/G1	[7]

Experimental Protocols Neuroblastoma Cell Culture

This protocol provides general guidelines for the culture of common neuroblastoma cell lines. Specific media formulations may vary.

Materials:

- Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, NGP)
- · Complete growth medium:
 - For SH-SY5Y: 1:1 mixture of MEM and Ham's F12 medium supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9][10]
 - For IMR-32: ATCC-formulated Eagle's Minimum Essential Medium with 10% FBS and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)



- Cell culture flasks, plates, and other sterile consumables
- Incubator (37°C, 5% CO2)

Procedure:

- Maintain neuroblastoma cells in a 37°C incubator with 5% CO2.
- For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
- Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.
- Neutralize the trypsin by adding complete growth medium.
- Centrifuge the cell suspension at 1000 rpm for 5 minutes.
- Resuspend the cell pellet in fresh complete growth medium and plate at the desired density.
- Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of YM155 on neuroblastoma cells.

Materials:

- Neuroblastoma cells
- YM155 (Sepantronium Bromide)
- 96-well cell culture plates
- Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)



Microplate reader

Procedure:

- Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of YM155 (e.g., 0.1 nM to 10 μM) for 72 hours.[7]
 Include a vehicle control (e.g., DMSO).
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by YM155.

Materials:

- Neuroblastoma cells
- YM155
- · 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Flow cytometer

Procedure:



- Seed neuroblastoma cells in 6-well plates and treat with desired concentrations of YM155 for 48 hours.
- Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol is for determining the effect of YM155 on cell cycle distribution.

Materials:

- Neuroblastoma cells
- YM155
- 6-well cell culture plates
- · Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed neuroblastoma cells in 6-well plates and treat with YM155 for 16-24 hours.
- Harvest the cells and wash them with cold PBS.



- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
- Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following YM155 treatment.

Materials:

- Neuroblastoma cells
- YM155
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-survivin, anti-p53, anti-yH2AX, anti-cIAP-2, anti-Chk2, anti-p-Chk2, anti-Mcl-1, anti-ABCB1, anti-SLC35F2).[5]
- Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Cyclophilin B).[1]
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate



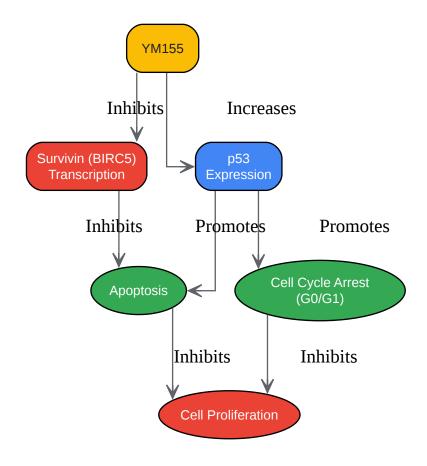
Imaging system

Procedure:

- Treat neuroblastoma cells with YM155 for the desired time (e.g., 24-48 hours).
- Lyse the cells in lysis buffer and determine the protein concentration.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control.

Visualizations YM155 Signaling Pathway in Neuroblastoma



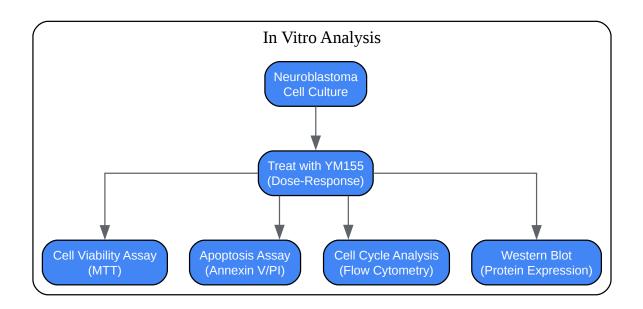


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Caption: YM155 inhibits survivin, leading to apoptosis and increased p53 expression.

Experimental Workflow for YM155 Efficacy Testing

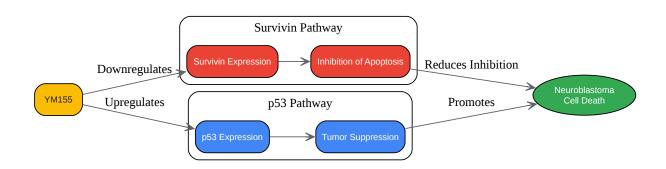




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Caption: Workflow for evaluating YM155's effects on neuroblastoma cells in vitro.

Logical Relationship of YM155's Dual Action



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Caption: YM155 promotes neuroblastoma cell death via two key pathways.



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